molecular formula C17H16O3 B14579761 Methyl 2-[(4-methylphenyl)acetyl]benzoate CAS No. 61653-01-8

Methyl 2-[(4-methylphenyl)acetyl]benzoate

Cat. No.: B14579761
CAS No.: 61653-01-8
M. Wt: 268.31 g/mol
InChI Key: MOVPAOGAOPLOLQ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methylphenyl)acetyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl group and a 4-methylphenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-methylphenyl)acetyl]benzoate can be achieved through several methods. One common approach involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst . Another method includes the reaction of 4-methylphenylacetic acid with methyl benzoate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methylphenyl)acetyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-[(4-methylphenyl)acetyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 2-[(4-methylphenyl)acetyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring can also interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar in structure but lacks the 4-methylphenylacetyl group.

    4-Methylphenyl benzoate: Similar but differs in the position of the methyl group.

    Methyl 4-methylbenzoate: Similar but lacks the acetyl group.

Uniqueness

Methyl 2-[(4-methylphenyl)acetyl]benzoate is unique due to the presence of both the 4-methylphenylacetyl and benzoate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61653-01-8

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 2-[2-(4-methylphenyl)acetyl]benzoate

InChI

InChI=1S/C17H16O3/c1-12-7-9-13(10-8-12)11-16(18)14-5-3-4-6-15(14)17(19)20-2/h3-10H,11H2,1-2H3

InChI Key

MOVPAOGAOPLOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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